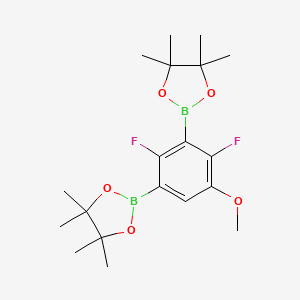
2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester is a chemical compound with the molecular formula C19H28B2F2O5. It is a pinacol ester derivative of 2,4-difluoro-5-methoxyphenyl-1,3-diboronic acid. This compound is known for its utility in organic synthesis, particularly in cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices .
Mode of Action
The compound likely interacts with its targets through the boronic ester functional groups. These groups can undergo reactions such as protodeboronation , which could potentially lead to changes in the target molecules.
Biochemical Pathways
Boronic acids and their esters are known to be involved in various chemical reactions, which could potentially affect multiple biochemical pathways .
Pharmacokinetics
It’s important to note that these compounds are only marginally stable in water and their hydrolysis rate is considerably accelerated at physiological ph . This could potentially affect their bioavailability.
Action Environment
Environmental factors such as pH can significantly influence the action, efficacy, and stability of this compound. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the reaction of 2,4-difluoro-5-methoxyphenylboronic acid with pinacol in the presence of a suitable catalyst, such as palladium or nickel, under inert atmosphere conditions. The reaction typically involves heating the mixture to a specific temperature, often around 80-100°C, for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Protodeboronation: It can undergo protodeboronation reactions, where the boronic ester group is removed.
Hydromethylation: It can participate in formal anti-Markovnikov hydromethylation reactions.
Common Reagents and Conditions:
Catalysts: Palladium, nickel, or other transition metal catalysts.
Solvents: Organic solvents such as toluene, tetrahydrofuran (THF), or dimethylformamide (DMF).
Temperature: Typically 80-100°C.
Major Products Formed:
Biaryl compounds from Suzuki-Miyaura cross-coupling.
Alkenes from hydromethylation reactions.
Scientific Research Applications
Chemistry: This compound is widely used in organic synthesis for constructing complex molecules, particularly in pharmaceuticals and agrochemicals. Biology: It can be used to label biomolecules for imaging and tracking studies. Medicine: It serves as a building block in the synthesis of drug candidates. Industry: It is employed in the production of materials with specific electronic and optical properties.
Comparison with Similar Compounds
2,4-Difluoro-3-methylphenylboronic acid pinacol ester
4-Chloro-2,3-difluoro-5-methoxyphenylboronic acid pinacol ester
Uniqueness: 2,4-Difluoro-5-methoxyphenyl-1,3-diboronic acid, pinacol ester is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and utility in cross-coupling reactions. The presence of both fluorine and methoxy groups enhances its stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-[2,4-difluoro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28B2F2O5/c1-16(2)17(3,4)26-20(25-16)11-10-12(24-9)15(23)13(14(11)22)21-27-18(5,6)19(7,8)28-21/h10H,1-9H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSADMYCXJHVNBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28B2F2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














